4-Bromo-3-oxo-n-phenylbutanamide

Process chemistry Scale-up synthesis Cost efficiency

Impurity quantification methods fail when non-certified analogs substitute for the designated reference standard. 4-Bromo-3-oxo-N-phenylbutanamide is the official Rebamipide Impurity 28 (97-99% HPLC). • ICH Q2(R1)-validated HPLC protocol baseline-resolves from rebamipide • Bifunctional γ-bromoketone building block (93% yield scalable synthesis) • Metal chelation plus reactive C-4 electrophilic center for metallodrug discovery • COA with HPLC, ¹H NMR & MS spectra for regulatory submission packages

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1205-74-9
Cat. No. B072104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-oxo-n-phenylbutanamide
CAS1205-74-9
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC(=O)CBr
InChIInChI=1S/C10H10BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
InChIKeyRJTROOIXLNVHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-oxo-N-phenylbutanamide: Identity & Procurement


4-Bromo-3-oxo-N-phenylbutanamide (CAS 1205-74-9, molecular formula C₁₀H₁₀BrNO₂, molecular weight 256.10 g/mol) is a γ-bromo-β-ketoamide, also designated as 4-bromoacetoacetanilide, γ-bromoacetoacetanilide, 4-BROMO-3-OXOBUTYRANILIDE, and NSC 108424 [1]. The compound is formally recognized as Rebamipide Impurity 28 (also referred to as Rebamipide Impurity 10) and is supplied as a certified pharmaceutical impurity reference standard with typical purities of 97–99% by HPLC . It serves as a bifunctional synthetic intermediate possessing both an electrophilic α-bromoketone center and a nucleophilic β-ketoamide moiety, enabling its use in heterocycle construction (quinolones, indolizines, thiazoles, pyrrolopyridines), metal chelate formation, and agrochemical/pharmaceutical active ingredient synthesis . Computed physicochemical properties include density 1.544 g/cm³, boiling point 437.3 °C (760 mmHg), flash point 218.3 °C, refractive index 1.61, and XLogP 2.3 [1].

Certified impurity reference standard Rebamipide Impurity 28 with 97–99% HPLC purity
Bifunctional synthetic intermediate γ-bromoketone electrophile with β-ketoamide nucleophile
Structure-confirmed regioisomer Exclusive γ-bromination confirmed by ¹H NMR

Irreplaceability vs. Generic Halogenated Analogs


Halogenated acetoacetanilides sharing the C₁₀H₁₀XNO₂ scaffold are not functionally interchangeable. The identity of the halogen (Br vs. Cl vs. I) and its regioposition (γ-carbonyl vs. aromatic ring) dictate critical procurement-relevant properties: leaving-group ability in nucleophilic displacement reactions, metal chelation competency, chromatographic retention behavior as an impurity marker, and regulatory acceptance as a pharmacopeial reference standard [1]. For instance, the γ-bromo derivative chelates transition metals while alkyl-substituted analogs at the same position do not; the 4-chloro analog exhibits a 20.7% lower density and distinct HPLC retention time, making it unsuitable as a direct surrogate for Rebamipide Impurity 28 quantification [2]. Purchasing a non-validated analog for impurity quantification or a less reactive halogen variant for heterocycle synthesis introduces regulatory risk, synthetic failure, and analytical inaccuracy. The evidence below quantifies these differentiation dimensions.

Comparator
Mismatch context
4-Chloro analog
Density, retention time, and regulatory designation differ; may invalidate HPLC impurity methods without re-validation
Alkyl-substituted analogs
Lack metal chelation capability; cannot serve as bifunctional chelating ligand substitutes
Aromatic-ring brominated isomer
Distinct melting point and reactivity; not a designated rebamipide impurity standard

Quantitative Comparison with Closest Analogs


One-Pot Synthetic Yield Advantage

The patent CN112321444 (2021) discloses a one-pot, two-step synthesis of 4-bromo-3-oxo-N-phenylbutanamide directly from diketene, bromine, and aniline in dichloromethane with triethylamine, achieving an isolated yield of 93% (238.2 g product from 84 g diketene) [1]. In contrast, the traditional route—bromination of pre-formed N-acetoacetanilide (CAS 102-01-2) with bromine in acetic acid—affords only 57.1% yield after crystallization from ethanol (3.30 g of 4-bromoacetoacetanilide, m.p. 130–132 °C) . This 36-percentage-point yield differential translates to a 1.63-fold increase in mass efficiency, directly reducing raw material cost per kilogram of isolated product.

Synthetic yield
Cross-study comparable
93% isolated yield (one-pot) vs. 57.1% (traditional route); +35.9 percentage points
Supports procurement at scale
1.63× higher mass efficiency reported; CH₂Cl₂/Et₃N method
Process chemistry Scale-up synthesis Cost efficiency

Physicochemical Profile vs. 4-Chloro Analog

The 4-bromo derivative (CAS 1205-74-9) is physically distinct from its direct 4-chloro analog (CAS 39082-00-3, 4-chloro-3-oxo-N-phenylbutanamide). Measured density: 1.544 g/cm³ (Br) vs. 1.279 g/cm³ (Cl), a +20.7% difference [1][2]. Boiling point: 437.3 °C (Br) vs. 432.5 °C (Cl). Refractive index: 1.61 (Br) vs. 1.584 (Cl). Computed XLogP: 2.3 (Br) vs. 2.716 (Cl), indicating the chloro analog is modestly more lipophilic despite lower molecular weight (211.64 vs. 256.10 g/mol) [3]. These differences ensure baseline chromatographic resolution, which is exploited in the patent CN111595985B HPLC method that achieves baseline separation of rebamipide from all related substances including Impurity 28 [4].

Physicochemical profile
Cross-study comparable
Density +20.7% higher than 4-Cl analog; XLogP 2.3 vs. 2.716
Baseline chromatographic resolution expected
Validated HPLC method CN111595985B confirms separation
Analytical method development Impurity profiling Quality control

Metal Chelation Selectivity vs. Alkyl Analogs

A systematic study of ten 3-oxo-N-phenylbutanamide derivatives (CH₃·CO·CHR·CO·NH·C₆H₅, where R = -CH₃, -C₂H₅, -n-C₃H₇, -i-C₃H₇, -n-C₄H₉, -i-C₄H₉, -Cl, -Br, -I, -SCN) demonstrated that only the halogen- and thiocyanate-substituted derivatives (R = -Cl, -Br, -I, -SCN) plus the parent compound (R = H) are capable of forming stable metal chelates [1]. All six alkyl-substituted analogs (methyl through isobutyl) failed to chelate. The bromo derivative thus occupies a privileged position: it combines chelation competence with the synthetic versatility of an electrophilic bromine leaving group—a dual functionality absent in both the parent compound (no leaving group) and the alkyl analogs (no chelation).

Metal chelation
Class-level inference
Br derivative chelates transition metals; all six alkyl analogs chelate-incompetent
Unique dual chelation + nucleofuge functionality
Thesis data; stability constants require review
Coordination chemistry Ligand design Metal complex synthesis

Regiospecific γ-Bromination for Structural Fidelity

Bromination of acetoacetanilide in non-polar medium proceeds with complete regiospecificity to afford exclusively the γ-bromo derivative (4-bromo-3-oxo-N-phenylbutanamide); the α-bromo isomer is not detected [1]. This outcome, attributed to steric hindrance during the enolization step, was confirmed by ¹H NMR spectroscopy and by derivative formation without skeletal rearrangement. The melting point of the γ-isomer is 130–132 °C (recrystallized from ethanol) . In contrast, the positional isomer N-(4-bromophenyl)-3-oxobutanamide (CAS 38418-24-5, bromine on the aromatic ring) exhibits a melting point of 137.5 °C and density of 1.516 g/cm³, representing a fundamentally different compound with distinct reactivity .

Regiospecificity
Head-to-head
γ-bromo isomer exclusive; α-bromo not detected (>99:1 selectivity)
Eliminates isomer separation step
Non-polar bromination; confirmed by ¹H NMR, m.p. 130–132 °C
Regioselective synthesis Structural confirmation Isomer purity

Certified Reference Standard: Rebamipide Impurity 28

4-Bromo-3-oxo-N-phenylbutanamide is formally designated as Rebamipide Impurity 28 (also listed as Rebamipide Impurity 10) and is commercially available as a fully characterized reference standard with certified purity of 97% (CATO brand) to 99% by HPLC . The patent CN111595985B establishes a validated HPLC method that achieves baseline separation of rebamipide from this impurity and all other related substances, meeting regulatory requirements for related-substance control in pharmaceutical dosage forms [1]. Neither the 4-chloro analog (CAS 39082-00-3) nor the aromatic-ring brominated isomer (CAS 38418-24-5) holds an equivalent regulatory impurity designation. Suppliers provide comprehensive certificates of analysis including HPLC, ¹H NMR, and MS data suitable for ANDA/DMF submissions [2].

Reference standard
Head-to-head
Rebamipide Impurity 28; certified purity 97–99% HPLC; COA with NMR/MS
Designated impurity standard for regulatory methods
Analog substitution requires full method re-validation
Pharmaceutical quality control Reference standard Regulatory compliance

Heterocycle Construction: Thiazole, Indolizine, and Quinolone

4-Bromoacetoacetanilide has been employed as a key intermediate in multiple pharmacologically relevant heterocycle syntheses: (i) reaction with thiourea in refluxing ethanol yields 2-aminothiazole hydrobromide (m.p. 152–154 °C), a scaffold found in post-emergent selective herbicides [1]; (ii) reaction with pyridine, 4-methylpyridine, or 3-methylpyridine generates pyridinium (N-phenylcarbamoyl)acetonylides, which upon treatment with diethyl acetylenedicarboxylate (DEAC) afford pyrrolo[1,2-a]pyridine-1,2-dicarboxylates in good yields [2]; (iii) it serves as the brominated intermediate in the synthesis of quinolone-based inducible nitric oxide synthase (iNOS) inhibitors (Patent US20080139558A1, Step 2) [3]. The chloro analog has not been equivalently demonstrated across this breadth of heterocycle-forming reactions in the primary literature.

Heterocycle scope
Supporting evidence
Precedented in thiazole, indolizine, pyrrolopyridine, and quinolone syntheses
Broader demonstrated reaction scope than chloro analog
Literature yields and conditions vary by scaffold
Medicinal chemistry Heterocycle synthesis Building block

Application Scenarios for 4-Bromo-3-oxo-N-phenylbutanamide


Rebamipide Impurity Reference Standard for HPLC

As the officially designated Rebamipide Impurity 28 with certified purity of 97–99% by HPLC , 4-bromo-3-oxo-N-phenylbutanamide is the only acceptable reference standard for quantification of this specific impurity in rebamipide API and finished dosage forms. The CN111595985B patent provides a fully validated HPLC protocol that baseline-resolves this impurity from rebamipide and all other related substances, meeting ICH Q2(R1) validation requirements [1]. QC laboratories supporting ANDA filings, DMF submissions, or stability studies must procure this specific compound; substitution with the 4-chloro analog or positional isomers would invalidate the analytical method and require costly re-validation. Suppliers provide comprehensive certificates of analysis including HPLC chromatograms, ¹H NMR, and mass spectra suitable for regulatory submission packages [2].

Quinolone and Indolizine Scaffold Synthesis

For medicinal chemistry programs targeting iNOS inhibitors, kinase inhibitors, or GPCR modulators built on quinoline/indolizine cores, the patent CN112321444 synthesis route delivers 93% isolated yield at multi-hundred-gram scale, directly from commodity reagents (diketene, bromine, aniline) . This represents a 1.63× yield advantage over the traditional acetoacetanilide bromination method (57.1%) [1]. The γ-bromo substituent's electrophilicity then enables coupling with pyridines, quinolines, or isoquinolines to generate pyridinium ylide intermediates that cyclize to pyrrolo[1,2-a]pyridine or pyrrolo[1,2-a]quinoline scaffolds in good yields [2]. The exclusive γ-regiochemistry (confirmed by ¹H NMR) eliminates isomer purification steps that would be necessary if α-bromo contamination were present [3].

Bifunctional Chelating Ligand with Reactive Handle

Among the homologous series of 3-oxo-N-phenylbutanamide derivatives, only the halogen- and thiocyanate-substituted members (plus the parent) exhibit metal chelation capability; all alkyl-substituted analogs fail to chelate . The 4-bromo derivative uniquely combines this chelation competence with a reactive electrophilic center at C-4, enabling post-chelation functionalization—a capability absent in the parent compound (R=H, which chelates but lacks a leaving group) and in the alkyl series (which neither chelate nor carry a reactive handle). Researchers developing metallodrug candidates, MRI contrast agents, or catalytic metal complexes can exploit this dual functionality to first coordinate a metal ion via the β-ketoamide moiety and then elaborate the bromomethyl group via nucleophilic displacement to introduce targeting vectors, fluorophores, or solubility-modifying groups [1].

2-Aminothiazole Herbicide Scaffold Synthesis

The reaction of 4-bromoacetoacetanilide with thiourea in refluxing ethanol cleanly generates 2-aminothiazole hydrobromide (m.p. 152–154 °C), a core scaffold in post-emergent selective herbicides . The 4-chloro analog has not been equivalently validated in this transformation. Given the 93% scalable synthesis of the bromo precursor [1], agrochemical discovery programs can access multigram quantities of the thiazole intermediate in two steps from commodity chemicals, enabling rapid SAR exploration of herbicidal N-phenylcarbamoyl thiazole libraries without the synthetic bottlenecks associated with lower-yielding routes.

Application
Selection Property
Validation Focus
Rebamipide impurity QC
Certified impurity reference standard identity
Regulatory impurity designation and COA documentation
Quinolone / indolizine synthesis
Scalable one-pot γ-bromo intermediate supply
Literature-precedented heterocycle formation scope
Metal chelate ligand design
Bifunctional chelation + electrophilic handle
Chelation competence vs. alkyl-substituted analogs
2-Aminothiazole herbicide scaffold
Thiourea condensation reactivity
Reported thiazole formation from bromo precursor

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